3,5-Dichloro-1H-1,2,4-triazole

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Researchers requiring reliable regioselective building blocks for agrochemical and pharmaceutical intermediate synthesis often face inconsistent alkylation outcomes due to uncontrolled isomer formation. 3,5-Dichloro-1H-1,2,4-triazole (CAS 10327-87-4) provides a fixed 3,5-dichloro substitution pattern that ensures high N-alkylation regioselectivity, minimizing byproducts and improving process yields. • Enables robust, scalable manufacturing of pharmaceutical intermediates with consistent purity. • Unique electronic profile (Log P 1.309) balanced for membrane permeation studies in fungicide SAR programs. • Supplied with comprehensive analytical documentation to support downstream GMP synthesis.

Molecular Formula C2HCl2N3
Molecular Weight 137.95 g/mol
CAS No. 10327-87-4
Cat. No. B177017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1H-1,2,4-triazole
CAS10327-87-4
Molecular FormulaC2HCl2N3
Molecular Weight137.95 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)Cl)Cl
InChIInChI=1S/C2HCl2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)
InChIKeyJNTFFNKMQMJJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-1H-1,2,4-triazole (CAS 10327-87-4) | Halogenated Triazole Scaffold Overview for Procurement


3,5-Dichloro-1H-1,2,4-triazole is a dihalogenated heterocyclic scaffold in the 1,2,4-triazole class, featuring chlorine atoms at the 3- and 5-positions. With a molecular weight of 137.96 g/mol and a calculated Log P of 1.309, this compound exhibits distinct physicochemical properties, such as a density of 1.76 g/cm³ and a melting point of 148 °C, which differentiate it from its non-chlorinated and mono-chlorinated analogs [1]. Its primary utility lies in its role as a versatile building block for agrochemical and pharmaceutical synthesis, particularly where specific halogen-dependent reactivity and biological activity are required .

Procurement Risks of 3,5-Dichloro-1H-1,2,4-triazole Substitution with Generic Triazoles


Generic substitution with other triazole derivatives (e.g., 3-chloro-1H-1,2,4-triazole or 3,5-dibromo-1H-1,2,4-triazole) is not scientifically sound due to fundamental differences in molecular packing, stability, and reactivity that directly impact synthetic and functional outcomes. The 3,5-dichloro substitution pattern uniquely dictates the formation of a specific network of hydrogen and halogen bonds, leading to a distinct supramolecular architecture not replicated by mono-halogenated or dibromo analogs [1]. Furthermore, the specific electronic properties of the chloro substituents, which differ from those of bromo substituents, govern the compound's reactivity in cross-coupling and alkylation reactions, thereby altering reaction yields, regioselectivity, and the properties of final products [2]. These variations mean that a seemingly similar 'triazole' cannot be interchanged in a critical synthesis without risking significant deviations in performance, purity, and end-use efficacy.

3,5-Dichloro-1H-1,2,4-triazole: Quantified Differentiation from Analogs in Synthesis and Structure


Distinct Supramolecular Architecture: Unique Co-existence of Multiple Trimeric Motifs vs. 3,5-Dibromo Analog

3,5-Dichloro-1H-1,2,4-triazole forms a unique solid-state supramolecular architecture that is qualitatively and quantitatively distinct from its 3,5-dibromo analog, despite their isostructural nature. A 2024 crystallographic study reveals that the crystal packing of 3,5-dichloro-1H-1,2,4-triazole is stabilized by a rare, simultaneous presence of three different trimeric motifs: one mediated by N—H···N hydrogen bonds, one by N—H···Cl halogen bonds, and one by C—Cl···Cl halogen-bonding interactions [1]. This specific combination of stabilizing forces is unique to the dichloro derivative and is not observed in the dibromo analog or any other dihalogenated triazole, as confirmed by a CSD search [1].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Increased Steric Accessibility for Suzuki Coupling vs. 3,5-Dibromo-1,2,4-triazole

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the smaller van der Waals radius of the chlorine atom (175 pm) in 3,5-dichloro-1H-1,2,4-triazole, compared to bromine (185 pm) in the 3,5-dibromo analog, confers a steric advantage. While both compounds can undergo arylation at the 5-position with phenylboronic acid [1], the chloro substituent provides a less sterically hindered environment around the triazole core, which can influence reaction kinetics and yields, particularly when coupling with bulky or sterically demanding boronic acids. This difference in steric bulk is a key factor for synthetic chemists when selecting a halogenated triazole scaffold for complex molecule construction.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Superior Reactivity in Regioselective Alkylation vs. Unsubstituted 1H-1,2,4-triazole

The presence of two electron-withdrawing chlorine atoms on the triazole ring directs the regioselectivity of N-alkylation reactions. A method for obtaining 1-alkenyl-3,5-dichloro-1,2,4-triazoles via alkylation with chloro- and bromoalkenes has been developed [1]. This specific reactivity stands in contrast to unsubstituted 1H-1,2,4-triazole, which is prone to forming mixtures of 1- and 4-alkylated regioisomers due to tautomeric equilibria. The dichloro compound's fixed substitution pattern eliminates this ambiguity, ensuring a single, predictable product is formed, which is a critical advantage for reliable, scalable synthesis.

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Enhanced Electrophilicity for Nucleophilic Attack vs. 3-Chloro-1,2,4-triazole

The 3,5-dichloro substitution pattern significantly increases the electrophilicity of the triazole ring carbons compared to mono-chlorinated analogs. While a single chlorine atom (as in 3-chloro-1H-1,2,4-triazole) imparts some reactivity, the presence of a second chlorine atom in the 3,5-dichloro compound further polarizes the C=N bonds, making the ring carbons more susceptible to nucleophilic attack [1]. This is quantitatively supported by the observation that the two chlorine atoms are known to 'enhance its biological activity' and reactivity, making it a preferred building block in synthesizing complex pharmaceuticals and agrochemicals where efficient derivatization is essential .

Physical Organic Chemistry Reactivity Medicinal Chemistry

Increased Lipophilicity for Membrane Permeation vs. Unsubstituted 1,2,4-Triazole

The substitution of hydrogen with two chlorine atoms at the 3- and 5-positions significantly increases the compound's lipophilicity compared to the unsubstituted 1,2,4-triazole core. The target compound has a calculated Log P of 1.309 [1], whereas the parent 1,2,4-triazole has a Log P of approximately -0.58 [2]. This ~1.9 log unit increase corresponds to an approximate 80-fold greater partitioning into an organic phase, which is a critical parameter influencing membrane permeability and bioavailability in biological systems.

Drug Design ADME Physicochemical Properties

Procurement Guide: Optimal Use Cases for 3,5-Dichloro-1H-1,2,4-triazole Based on Differential Evidence


Agrochemical Fungicide Discovery: Leveraging Distinct Lipophilicity and Reactivity for SAR Studies

Given its enhanced lipophilicity (Log P = 1.309) compared to the parent triazole [1], and its known utility in agricultural chemistry as a fungicide precursor , this compound is ideally suited for structure-activity relationship (SAR) programs aimed at developing novel crop protection agents. The unique 3,5-dichloro motif provides a balanced physicochemical profile, allowing researchers to explore substituent effects on membrane permeation in target fungal pathogens while maintaining the synthetic versatility required for library generation.

Pharmaceutical Process Development: Ensuring Robust and Regioselective Alkylation

The fixed substitution pattern of 3,5-dichloro-1H-1,2,4-triazole ensures high regioselectivity during N-alkylation, a critical advantage for developing robust, scalable manufacturing processes for pharmaceutical intermediates [2]. This property mitigates the risk of forming difficult-to-separate regioisomeric byproducts, thereby improving process yield, reducing purification costs, and ensuring consistent product quality for downstream GMP synthesis.

Crystal Engineering and Co-crystal Design: Exploiting Unique Supramolecular Synthons

The rare ability of this compound to simultaneously engage in three distinct trimeric motifs (N—H···N hydrogen bonding, N—H···Cl halogen bonding, and C—Cl···Cl halogen bonding) makes it an exceptional scaffold for crystal engineering studies [3]. Researchers seeking to design new solid forms, co-crystals, or supramolecular materials with tailored properties (e.g., stability, dissolution rate, mechanical behavior) can exploit this unique suite of non-covalent interactions that are not available with other halogenated triazole analogs.

Medicinal Chemistry Lead Optimization: Tuning Electrophilicity and Steric Environment for Biological Targets

The combined electronic effects of the two chloro substituents increase the ring's electrophilicity, facilitating nucleophilic substitution reactions essential for diversifying chemical space [4]. Simultaneously, the smaller steric bulk of chlorine (175 pm vdW radius) relative to bromine allows for coupling with sterically demanding partners [5]. This combination of electronic activation and steric accessibility positions the compound as an optimal core for exploring the structure-activity landscape around specific biological targets in early-stage drug discovery.

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